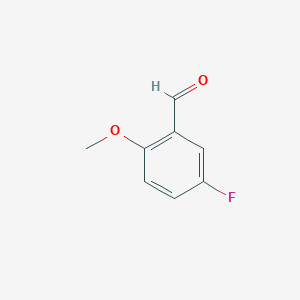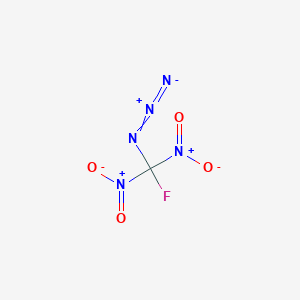![molecular formula C8H15NO3S B106449 1-Azabicyclo[2.2.2]oct-3-yl-methansulfonat CAS No. 127424-06-0](/img/structure/B106449.png)
1-Azabicyclo[2.2.2]oct-3-yl-methansulfonat
Übersicht
Beschreibung
1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate is a chemical compound that is part of the azabicycloalkane family. This compound is of interest due to its potential applications in pharmaceuticals and as a radiopharmaceutical. The derivatives of this compound have been studied for their ability to bind to muscarinic receptors, which are known to be abundant in certain organs, indicating its potential use in imaging and therapeutic applications .
Synthesis Analysis
The synthesis of derivatives of 1-azabicyclo[2.2.2]oct-3-yl methanesulfonate has been achieved through various methods. One approach involves the use of 1,4-disulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen sulfate as a catalyst for the synthesis of biologically active compounds . Another method includes the Wallach triazene approach for the radioiodination of the compound, which has proven to be more effective than direct electrophilic iodination for obtaining no carrier added labeling .
Molecular Structure Analysis
The molecular structure of 1-azabicyclo[2.2.2]oct-3-yl methanesulfonate derivatives is characterized by the presence of an azabicycloalkane core. This structure is crucial for the interaction with muscarinic receptors, as indicated by preliminary distribution studies . The derivatives synthesized exhibit different degrees of iodination, which can affect their binding properties and distribution in the body.
Chemical Reactions Analysis
The chemical reactions involving 1-azabicyclo[2.2.2]oct-3-yl methanesulfonate derivatives are diverse. The gold(I)-catalyzed desulfonylative cyclization strategy is one such reaction, leading to the formation of valuable 1-azabicycloalkane derivatives . This reaction demonstrates the versatility of the compound, as it can undergo nucleophilic attack on the sulfonyl group, resulting in either N-desulfonylation or a unique N-to-O 1,5-sulfonyl migration, depending on the substrate's characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-azabicyclo[2.2.2]oct-3-yl methanesulfonate derivatives are influenced by their molecular structure and the degree of iodination. The synthesis process, which can be performed in the absence of solvent, highlights the compound's potential for green chemistry applications . The yields of the synthesized derivatives vary depending on the method and the isotopes used, with iodine-123 and iodine-125 being common choices for radiolabeling . The ability of these derivatives to localize in organs with high concentrations of muscarinic receptors suggests specific physical properties that facilitate this targeting .
Wissenschaftliche Forschungsanwendungen
Synthese von Tropanalkaloiden
Die Verbindung wird bei der enantioselektiven Konstruktion des 8-Azabicyclo[3.2.1]octan-Gerüsts verwendet, das den zentralen Kern der Familie der Tropanalkaloide darstellt . Diese Alkaloide zeigen eine große Bandbreite interessanter biologischer Aktivitäten . Die Forschung, die sich auf die stereoselektive Herstellung dieser Grundstruktur konzentriert, hat weltweit die Aufmerksamkeit vieler Forschungsgruppen auf sich gezogen .
Palonosetron-ähnliche Verbindung
“1-Azabicyclo[2.2.2]oct-3-yl-methansulfonat” ist verwandt mit Palonosetron, einer Substanz, die in Pharmazeutika verwendet wird . Palonosetron wird verwendet, um Übelkeit und Erbrechen zu verhindern, die innerhalb von 24 Stunden nach einer Chemotherapie gegen Krebs auftreten können .
Pharmakologische und verhaltensbiologische Forschung
Diese Verbindung wird in der pharmakologischen und verhaltensbiologischen Forschung eingesetzt . Sie wird bei der Untersuchung von Acetylcholin (ACh)-Konzentrationen und deren Auswirkungen auf verschiedene Arten von nikotinergen Acetylcholinrezeptoren (nAChRs) verwendet .
Kommerzielle Verfügbarkeit
Wirkmechanismus
Target of Action
The primary target of 1-Azabicyclo[22It’s structurally related to the family oftropane alkaloids , which are known to interact with a variety of biological targets .
Mode of Action
The exact mode of action of 1-Azabicyclo[22Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner
Biochemical Pathways
The specific biochemical pathways affected by 1-Azabicyclo[22Tropane alkaloids, to which this compound is structurally related, are known to affect a wide array of biochemical pathways .
Result of Action
The molecular and cellular effects of 1-Azabicyclo[22As it is structurally related to tropane alkaloids, it may have similar biological activities .
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-13(10,11)12-8-6-9-4-2-7(8)3-5-9/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMSVFKCNTWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




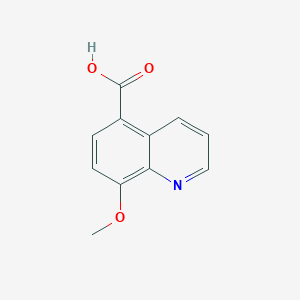

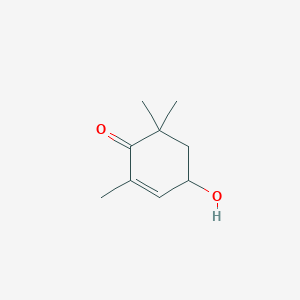




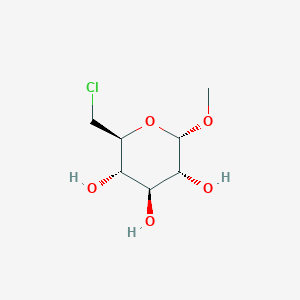
![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
